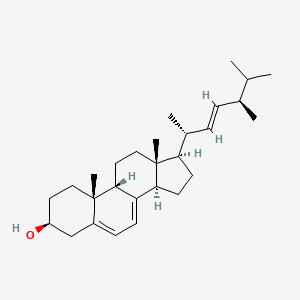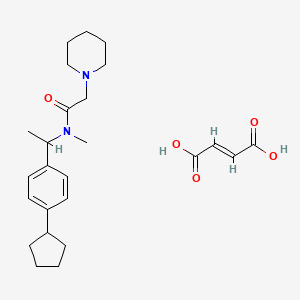
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentylphenyl group, and the acetamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Palladium-catalyzed cyclization: This method uses a palladium catalyst to facilitate the cyclization of propargyl units with diamine components, resulting in the formation of piperazines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Cyclohexylphenyl)ethyl)-N-methylpiperidinoacetamide
- N-(1-(4-Cyclopropylphenyl)ethyl)-N-methylpiperidinoacetamide
- N-(1-(4-Cyclobutylphenyl)ethyl)-N-methylpiperidinoacetamide
Uniqueness
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its cyclopentylphenyl group, in particular, may influence its binding affinity and selectivity for molecular targets.
Properties
CAS No. |
80649-53-2 |
|---|---|
Molecular Formula |
C25H36N2O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H32N2O.C4H4O4/c1-17(22(2)21(24)16-23-14-6-3-7-15-23)18-10-12-20(13-11-18)19-8-4-5-9-19;5-3(6)1-2-4(7)8/h10-13,17,19H,3-9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DYMWCFJZICIYRQ-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


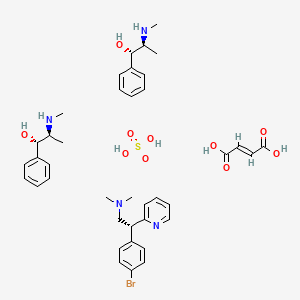
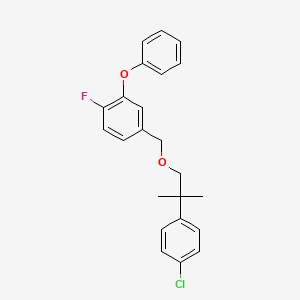
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

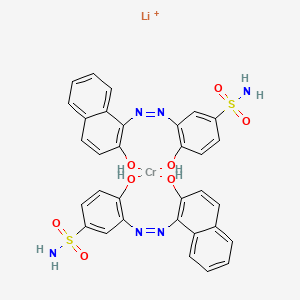
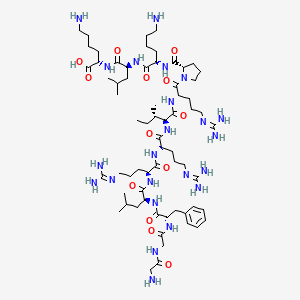
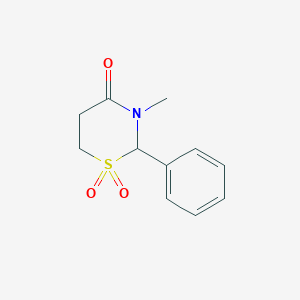
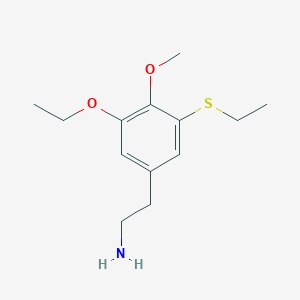
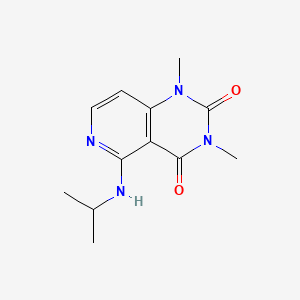
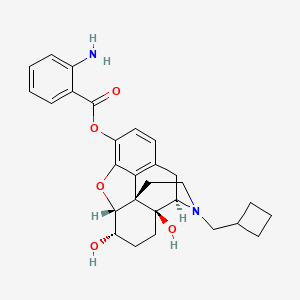
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
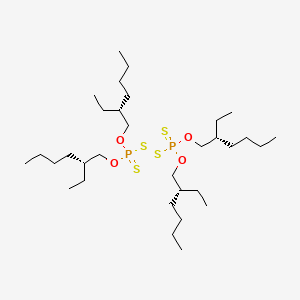
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
